molecular formula C18H13BrN4O2 B4909408 2',7'-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile

2',7'-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile

Cat. No.: B4909408
M. Wt: 397.2 g/mol
InChI Key: MCTJWFHIIJCCMC-UHFFFAOYSA-N
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Description

2’,7’-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indole and a chromene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as Lewis acids, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the process would be a key consideration to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2’,7’-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

2’,7’-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’,7’-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into binding sites on these targets, thereby modulating their activity. Pathways involved might include signal transduction, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’,7’-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile apart from these similar compounds is its spiro linkage, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2',7'-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O2/c1-8-2-5-12-14(15(8)19)18(17(24)23-12)10-4-3-9(21)6-13(10)25-16(22)11(18)7-20/h2-6H,21-22H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTJWFHIIJCCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C23C4=C(C=C(C=C4)N)OC(=C3C#N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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